molecular formula C19H28N8O16P2 B13747075 P-rCyd.P-rGuo CAS No. 25280-45-9

P-rCyd.P-rGuo

Cat. No.: B13747075
CAS No.: 25280-45-9
M. Wt: 686.4 g/mol
InChI Key: SDYIDXSXVMJNAE-FBGCOTALSA-N
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Description

P-rCyd.P-rGuo is a nucleic acid sequence composed of ribose-linked cytidine and guanosine. These compounds are part of the broader family of nucleotides, which are the building blocks of RNA. The sequence this compound specifically refers to a ribose sugar backbone linked to cytidine and guanosine through phosphate groups. This sequence plays a crucial role in various biological processes, including the storage and transmission of genetic information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-rCyd.P-rGuo involves the chemical coupling of ribose-linked cytidine and guanosine. The process typically starts with the protection of the hydroxyl groups on the ribose sugar to prevent unwanted reactions. The cytidine and guanosine nucleotides are then activated using phosphoramidite chemistry, which facilitates the formation of the phosphate linkage between the nucleotides. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers are commonly used to couple the nucleotides in a stepwise manner. The process involves the sequential addition of activated nucleotides to a growing chain, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is often employed to purify the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

P-rCyd.P-rGuo can undergo various chemical reactions, including:

    Oxidation: The ribose sugar and nucleobases can be oxidized under specific conditions, leading to the formation of reactive oxygen species.

    Reduction: Reduction reactions can modify the nucleobases, potentially altering their hydrogen bonding properties.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate linkage, leading to the exchange of functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxoguanine, a common oxidative lesion in DNA and RNA.

Scientific Research Applications

P-rCyd.P-rGuo has numerous applications in scientific research:

    Chemistry: Used as a model compound to study nucleotide interactions and reactivity.

    Biology: Plays a role in understanding RNA structure and function, including its involvement in gene expression and regulation.

    Medicine: Investigated for its potential in therapeutic applications, such as antisense oligonucleotides and RNA interference.

    Industry: Utilized in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of P-rCyd.P-rGuo involves its interaction with complementary RNA or DNA sequences. The ribose-linked cytidine and guanosine form hydrogen bonds with their complementary bases, facilitating the formation of double-stranded structures. This interaction is crucial for processes such as transcription and translation, where the sequence-specific binding of nucleotides determines the synthesis of proteins.

Comparison with Similar Compounds

Similar Compounds

    P-rAdo.P-rCyd: Adenosine and cytidine linked through a ribose backbone.

    P-rUrd.P-rGuo: Uridine and guanosine linked through a ribose backbone.

    P-rThd.P-rCyd: Thymidine and cytidine linked through a ribose backbone.

Uniqueness

P-rCyd.P-rGuo is unique due to its specific sequence of cytidine and guanosine, which imparts distinct hydrogen bonding properties and reactivity. This sequence is particularly important in the context of RNA structure and function, where the specific arrangement of nucleotides determines the molecule’s biological activity.

Properties

CAS No.

25280-45-9

Molecular Formula

C19H28N8O16P2

Molecular Weight

686.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O8P.C9H14N3O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t3-,5-,6-,9-;4-,6-,7-,8-/m11/s1

InChI Key

SDYIDXSXVMJNAE-FBGCOTALSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N

Related CAS

25280-45-9
27965-02-2

Origin of Product

United States

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